molecular formula C20H27N3O3S B4079132 7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B4079132
M. Wt: 389.5 g/mol
InChI Key: HWORCAIVRZHAHR-UHFFFAOYSA-N
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Description

7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a morpholine ring, a benzothiolo ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Benzothiolo Ring: This step involves the cyclization of a suitable precursor to form the benzothiolo ring.

    Introduction of the Pyrimidinone Moiety: This step involves the incorporation of the pyrimidinone group through a series of condensation reactions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the various intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated or arylated derivatives.

Scientific Research Applications

7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as afobazole and aprepitant, share some structural similarities.

    Benzothiolo Derivatives: Compounds with the benzothiolo ring, such as certain indole derivatives, exhibit similar chemical properties.

    Pyrimidinone Derivatives: Compounds containing the pyrimidinone moiety, such as certain antiviral and anticancer agents, share functional similarities.

Uniqueness

7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of the tert-butyl group, morpholine ring, and benzothiolo-pyrimidinone core makes it a versatile compound with diverse reactivity and potential for various scientific and industrial applications.

Properties

IUPAC Name

7-tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-20(2,3)13-4-5-14-15(10-13)27-18-17(14)19(25)23(12-21-18)11-16(24)22-6-8-26-9-7-22/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWORCAIVRZHAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
7-Tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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